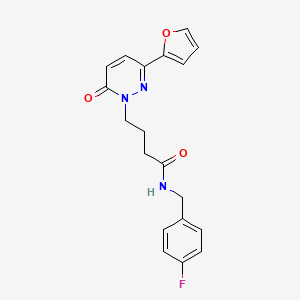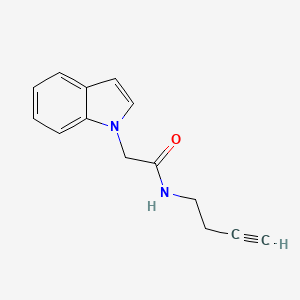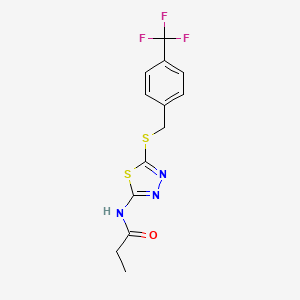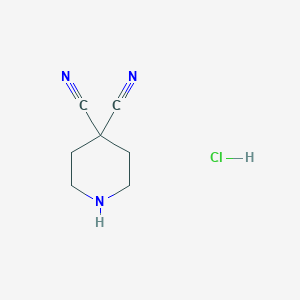
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps:
Formation of 1-ethyl-1H-pyrazole: This step often includes the cyclization of an appropriate precursor under acidic or basic conditions to form the pyrazole ring.
Synthesis of 1,2,4-oxadiazole: The 1-ethyl-1H-pyrazole is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring. This can be achieved using reagents like acyl hydrazides and nitrile derivatives.
Attachment of Piperidine Ring: The oxadiazole intermediate is then reacted with piperidine under conditions that facilitate the formation of the piperidine ring.
Incorporation of Thiophene: The final step involves coupling the previous intermediate with thiophene under conditions that ensure the formation of the ethanone linkage.
Industrial Production Methods: Industrial production would likely scale up these reactions using optimized conditions for yield and purity. Typical parameters include controlled temperature, pressure, solvent choice, and reaction times to maximize efficiency.
Chemical Reactions Analysis
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:
Oxidation: Exposure to oxidizing agents like hydrogen peroxide or potassium permanganate can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert specific functional groups to their respective reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where different substituents are introduced onto the molecule.
Reagents and Conditions: Common reagents include organic halides, acids, bases, and metal catalysts. Reaction conditions vary widely but often include solvents such as dichloromethane or toluene and specific temperatures and pressures.
Major Products: These reactions can produce derivatives with modified functional groups that have varied physical, chemical, and biological properties.
Scientific Research Applications
The compound is of interest across multiple fields:
Chemistry: Utilized in the study of synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for possible therapeutic effects due to its structural similarity to known pharmacophores.
Industry: Applied in the development of new materials or as intermediates in chemical syntheses.
Mechanism of Action
The mechanism by which 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with molecular targets like enzymes or receptors, potentially influencing various biochemical pathways. The exact mechanism can vary depending on the specific application or context in which the compound is used.
Comparison with Similar Compounds
1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
1-(4-(5-(1-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
1-(4-(5-(1-butyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Properties
IUPAC Name |
1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-2-23-15(3-7-19-23)18-20-17(21-25-18)14-4-8-22(9-5-14)16(24)11-13-6-10-26-12-13/h3,6-7,10,12,14H,2,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWKMXLLSXOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)
![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)



![4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride](/img/structure/B2699977.png)
![7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2699978.png)



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide](/img/structure/B2699984.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
